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molecular formula C2H10CuO8 B1599912 Copper(II) formate tetrahydrate CAS No. 5893-61-8

Copper(II) formate tetrahydrate

Cat. No. B1599912
M. Wt: 225.64 g/mol
InChI Key: LSIWWRSSSOYIMS-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Patent
US05094686

Procedure details

To 1.62 kg of copper hydroxide powder was added 4.8 kg of a 80% aqueous solution of formic acid, and this mixture was stirred for 1 hour. Upon filtration of the resulting mixture, copper formate tetrahydrate was obtained, which was then dehydrated at 100° C. under vacuum to obtain anhydrous copper formate.
Quantity
1.62 kg
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-:1].[Cu+2:2].[OH-].[CH:4]([OH:6])=[O:5]>>[OH2:5].[OH2:1].[OH2:5].[OH2:5].[CH:4]([O-:6])=[O:5].[Cu+2:2].[CH:4]([O-:6])=[O:5] |f:0.1.2,4.5.6.7.8.9.10|

Inputs

Step One
Name
Quantity
1.62 kg
Type
reactant
Smiles
[OH-].[Cu+2].[OH-]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)O

Conditions

Stirring
Type
CUSTOM
Details
this mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Upon filtration of the resulting mixture

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O.O.O.O.C(=O)[O-].[Cu+2].C(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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